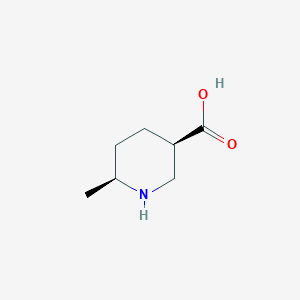(3R,6S)-6-Methylpiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13763583
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (3R,6S)-6-methylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
| Standard InChI Key | ITWDDDADSFZADI-NTSWFWBYSA-N |
| Isomeric SMILES | C[C@H]1CC[C@H](CN1)C(=O)O |
| SMILES | CC1CCC(CN1)C(=O)O |
| Canonical SMILES | CC1CCC(CN1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with two stereogenic centers at positions 3 and 6. The (3R,6S) configuration is critical for its biological activity and synthetic utility. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (3R,6S)-6-methylpiperidine-3-carboxylic acid |
| CAS No. | 110287-79-1 (enantiomer) |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol |
| SMILES | |
| InChIKey | ITWDDDADSFZADI-NTSWFWBYSA-N |
The carboxylic acid group enhances solubility in polar solvents, while the methyl group introduces steric effects that influence ring conformation.
Stereochemical Significance
The (3R,6S) configuration dictates the compound’s three-dimensional orientation, which is pivotal for its interactions with chiral biological targets. For example, the enantiomer (3S,6R)-6-methylpiperidine-3-carboxylic acid exhibits distinct physicochemical properties, underscoring the importance of stereochemistry in drug design.
Synthesis and Chemical Modification
Synthetic Routes
Synthesis typically involves multi-step strategies to achieve stereochemical control:
-
Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as amino acids, to establish the desired (3R,6S) configuration.
-
Asymmetric Catalysis: Transition metal catalysts or organocatalysts induce enantioselectivity during ring formation.
-
Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is employed to protect the amine during synthesis, as seen in the derivative (3S,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid.
A representative synthesis involves:
-
Step 1: Protection of the amine with Boc anhydride.
-
Step 2: Methylation at the 6-position using methyl iodide.
-
Step 3: Oxidation or hydrolysis to introduce the carboxylic acid group.
Key Reactions
The compound participates in reactions critical for pharmaceutical synthesis:
-
Esterification: Conversion to methyl or ethyl esters for improved lipid solubility.
-
Amide Bond Formation: Reactivity with amines to form peptidomimetics.
-
Deprotection: Acidic removal of the Boc group to regenerate the free amine.
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Piperidine derivatives are ubiquitous in FDA-approved drugs, including analgesics and antivirals. The carboxylic acid group in (3R,6S)-6-methylpiperidine-3-carboxylic acid facilitates its use as a building block for:
-
Peptide Mimetics: Structural analogs of peptides with enhanced metabolic stability.
-
Small Molecule Inhibitors: Targeting enzymes such as proteases and kinases.
Case Study: Antiviral Agents
Research suggests that piperidine-carboxylic acid derivatives inhibit viral proteases by mimicking the transition state of peptide substrates. For instance, modifications to the methyl group at position 6 have been shown to modulate binding affinity to the HIV-1 protease active site.
Biological Activity and Mechanistic Insights
Enzyme Interactions
The compound’s carboxylic acid group enables hydrogen bonding with catalytic residues in enzymes. In vitro studies indicate inhibitory activity against:
-
Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and cancer metastasis.
-
D-Amino Acid Oxidase: A target for treating schizophrenia.
Pharmacokinetic Properties
-
Absorption: Limited oral bioavailability due to high polarity ().
-
Metabolism: Hepatic glucuronidation and renal excretion predominate.
Comparison with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| (3S,6R)-6-Methylpiperidine-3-carboxylic acid | Enantiomeric configuration alters target selectivity | Study of stereochemical effects |
| Boc-Protected Derivative | Enhanced stability for solid-phase synthesis | Peptide drug development |
| Piperidine-4-carboxylic acid | Carboxylic acid at position 4 | GABA receptor modulation |
The Boc-protected analog (CAS 1253200-92-8) is preferred in multi-step syntheses due to its stability under basic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume